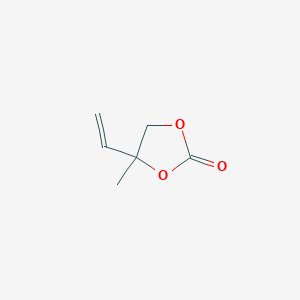
Octanoic acid, 2,2-difluoro-3-hydroxy-, ethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Octanoic acid, 2,2-difluoro-3-hydroxy-, ethyl ester is a chemical compound with the molecular formula C10H18F2O3 It is an ester derivative of octanoic acid, featuring two fluorine atoms and a hydroxyl group on the third carbon
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of octanoic acid, 2,2-difluoro-3-hydroxy-, ethyl ester typically involves the esterification of octanoic acid with ethanol in the presence of a catalystFor instance, the Reformatsky reaction using ethyl bromodifluoroacetate with aldehydes and ketones can yield 2,2-difluoro-3-hydroxy esters .
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes, utilizing continuous flow reactors to ensure efficient mixing and reaction rates. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can enhance the reaction efficiency. Additionally, purification steps like distillation and recrystallization are employed to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
Octanoic acid, 2,2-difluoro-3-hydroxy-, ethyl ester can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of 2,2-difluoro-3-oxooctanoic acid.
Reduction: Formation of 2,2-difluoro-3-hydroxy-octanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Octanoic acid, 2,2-difluoro-3-hydroxy-, ethyl ester has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and interaction with cellular membranes.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials, including surfactants and polymers.
Wirkmechanismus
The mechanism by which octanoic acid, 2,2-difluoro-3-hydroxy-, ethyl ester exerts its effects involves interactions with molecular targets such as enzymes and receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and stability, leading to more potent biological activity. The hydroxyl group can participate in hydrogen bonding, further influencing the compound’s interactions with its targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl octanoate: Lacks the difluoro and hydroxy groups, resulting in different chemical and biological properties.
Ethyl 2,2-difluoroacetate: Contains the difluoro group but lacks the octanoic acid backbone.
3-Hydroxy-octanoic acid ethyl ester: Contains the hydroxy group but lacks
Eigenschaften
CAS-Nummer |
92207-62-0 |
|---|---|
Molekularformel |
C10H18F2O3 |
Molekulargewicht |
224.24 g/mol |
IUPAC-Name |
ethyl 2,2-difluoro-3-hydroxyoctanoate |
InChI |
InChI=1S/C10H18F2O3/c1-3-5-6-7-8(13)10(11,12)9(14)15-4-2/h8,13H,3-7H2,1-2H3 |
InChI-Schlüssel |
RDZBSQUPWMHXOC-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCC(C(C(=O)OCC)(F)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![{[(2-Chloroethoxy)(dimethyl)silyl]methyl}phosphonic dichloride](/img/structure/B14346307.png)





![5-{[(1-Hydroxypropan-2-yl)sulfanyl]methyl}-2,4-dimethylpyridin-3-ol](/img/structure/B14346342.png)


